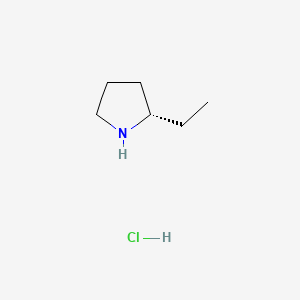

(S)-2-ethylpyrrolidine hydrochloride

Description

Significance of Chiral Amines and Pyrrolidine (B122466) Scaffolds in Modern Chemistry

Chiral amines are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. It is estimated that a significant percentage of small-molecule pharmaceuticals contain a chiral amine scaffold in their structures. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds in medicinal chemistry. Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets like enzymes and receptors. patsnap.com

The significance of the pyrrolidine scaffold is multifaceted. Its structure contributes to the stereochemistry of a molecule, and the nitrogen atom provides a point for further functionalization and can influence the basicity of the compound. nih.gov This versatility has made pyrrolidine derivatives, especially chiral ones, highly sought after as intermediates and core structures in drug discovery. portico.org Furthermore, the rise of organocatalysis has placed chiral pyrrolidines, such as proline and its derivatives, at the forefront of modern synthetic methodology. rsc.orgresearchgate.net These molecules can act as efficient and environmentally friendly catalysts for a wide range of asymmetric transformations, avoiding the need for potentially toxic heavy metals. rsc.org

Contextualization of (S)-2-Ethylpyrrolidine Hydrochloride within Chiral Heterocycle Research

(S)-2-ethylpyrrolidine hydrochloride is a chiral molecule belonging to the class of 2-substituted pyrrolidines. As a hydrochloride salt, it is a stable, solid form of the parent amine, which is convenient for storage and handling in a laboratory setting. Its primary role in academic and industrial research is that of a chiral building block. nih.gov Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their specific stereochemistry to the final product. nih.gov The demand for such intermediates is high in the pharmaceutical industry to improve drug efficacy and reduce potential side effects associated with racemic mixtures. nih.gov

While extensive research highlights the applications of many pyrrolidine derivatives, specific academic literature detailing the direct use of (S)-2-ethylpyrrolidine hydrochloride in complex syntheses is not as widespread as for some other derivatives like proline or diarylprolinol ethers. However, its structural motif is found within more complex molecules investigated for their biological activity. The (S)-2-ethylpyrrolidine core is a key feature that provides the necessary stereochemical information for the desired biological interactions. Its value lies in its relative simplicity and the defined stereocenter at the C2 position, which can be crucial in the structure-activity relationship (SAR) studies of new drug candidates. Researchers utilize such building blocks to systematically modify a lead compound to enhance its potency and selectivity.

Historical Development and Evolution of Research on 2-Substituted Pyrrolidines

Research into 2-substituted pyrrolidines has a long history, intertwined with the study of natural products and the development of new synthetic methods. Many natural alkaloids, such as nicotine (B1678760) and hygrine, feature a 2-substituted pyrrolidine ring, which spurred early interest in their synthesis and biological activity. nih.govbohrium.com One of the classical approaches to synthesizing these structures involves using the "chiral pool," where readily available, enantiomerically pure natural products like the amino acid L-proline are used as starting materials. nih.gov

Over the decades, synthetic methodologies have evolved significantly. An early paper published in 1976 described a new synthesis of 2-alkylpyrrolidines, indicating the ongoing interest in accessing this structural motif. More recently, the advent of modern catalytic methods has provided more efficient and versatile routes. These include asymmetric [3+2] cycloadditions, palladium-catalyzed reactions, and various annulation strategies. rsc.org In 2010, a method for the asymmetric synthesis of 2-arylpyrrolidines from γ-chloro N-(tert-butanesulfinyl)ketimines was reported, achieving excellent enantioselectivity.

A significant advancement in recent years has been the use of biocatalysis. For instance, a 2023 study described the use of transaminases for the stereoselective synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high purity. This highlights a continuous drive towards more sustainable and efficient synthetic routes. The ongoing development of synthetic methods for 2-substituted pyrrolidines underscores their enduring importance as key structural units in medicinal chemistry and asymmetric catalysis. portico.orgnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCADZJRBHOFP-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of S 2 Ethylpyrrolidine Hydrochloride in Asymmetric Catalysis

Organocatalytic Transformations Utilizing (S)-2-Ethylpyrrolidine Hydrochloride as a Chiral Amine Catalyst

The proposed catalytic activity would involve the formation of chiral intermediates, such as enamines or iminium ions, to induce asymmetry in the products. nih.govrsc.org

Enamine Catalysis in Carbon-Carbon Bond Forming Reactions

In this catalytic mode, the secondary amine reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the amine directs the subsequent attack on an electrophile. nih.gov

Asymmetric Michael Additions to Unsaturated Carbonyls and Nitroolefins

This reaction involves the conjugate addition of an enamine (formed from a ketone/aldehyde and the chiral amine) to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound or a nitroolefin. While this is a cornerstone of organocatalysis, studies typically employ more complex pyrrolidine (B122466) derivatives to achieve high selectivity. researchgate.net There is no specific data available for catalysis by (S)-2-ethylpyrrolidine.

Direct Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction involves the enamine attacking an aldehyde electrophile to form a β-hydroxy carbonyl compound. Proline and its derivatives are the benchmark catalysts for this transformation. mdpi.com There are no documented examples or data tables for this reaction being catalyzed by (S)-2-ethylpyrrolidine hydrochloride.

Asymmetric Mannich Reactions

In the Mannich reaction, an enamine adds to an imine electrophile to create a β-amino carbonyl compound. This is a powerful method for synthesizing chiral amines, but successful catalytic versions rely on specifically designed organocatalysts. nuph.edu.uanih.gov No research findings for the use of (S)-2-ethylpyrrolidine were identified.

Iminium Ion Catalysis in Domino and Cascade Reactions

Alternatively, the secondary amine can react with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, making it more reactive towards a nucleophile. This mode is often employed in domino or cascade reactions, where multiple bonds are formed in a single sequence. iupac.org There is no literature describing the application of (S)-2-ethylpyrrolidine hydrochloride in this context.

Role in Other Asymmetric Organocatalytic Processes (e.g., Diels-Alder, α-Aminoxylation)

The formation of an iminium ion from an unsaturated aldehyde can also catalyze Diels-Alder reactions. nih.gov Similarly, enamine catalysis can facilitate the α-functionalization of carbonyls, such as α-aminoxylation, with electrophilic oxygen or nitrogen sources. nih.gov In all cases, effective catalysts are typically more structurally complex than simple 2-alkyl pyrrolidines. No data exists for (S)-2-ethylpyrrolidine hydrochloride in these roles.

Chiral Ligand Applications in Metal-Catalyzed Asymmetric Synthesis

The transformation of (S)-2-ethylpyrrolidine into more complex chiral ligands for transition metal catalysis is a cornerstone of its application in asymmetric synthesis. These ligands modify the metal's coordination sphere, creating a chiral environment that directs the stereochemical outcome of a reaction.

Design and Synthesis of Pyrrolidine-Based Chiral Ligands for Transition Metals

The design of effective chiral ligands is a complex task that often balances steric and electronic properties to achieve high reactivity and enantioselectivity. nih.gov The pyrrolidine scaffold, readily accessible from (S)-2-ethylpyrrolidine hydrochloride, provides a robust and stereochemically defined framework. A common strategy involves the functionalization of the pyrrolidine nitrogen and/or the carbon backbone to introduce coordinating atoms like phosphorus, nitrogen, or sulfur.

For instance, new optically active pyridine (B92270) ligands derived from proline derivatives have been synthesized for the enantioselective addition of dialkyl zinc compounds to aldehydes. capes.gov.br The synthesis often begins with the free base, (S)-2-ethylpyrrolidine, obtained by neutralizing the hydrochloride salt. This amine can then undergo various transformations. For example, it can be acylated, alkylated, or reacted with phosphorus electrophiles to create bidentate or tridentate ligands. The ethyl group at the 2-position provides a crucial steric influence that can significantly impact the selectivity of the catalyzed reaction.

The development of C2-symmetric ligands, where a twofold axis of rotation relates the two coordinating arms of the ligand, has been a particularly successful strategy in asymmetric catalysis. nih.govnih.gov While (S)-2-ethylpyrrolidine itself is not C2-symmetric, it can be incorporated into larger, C2-symmetric structures. nih.gov More recently, non-symmetrical P,N-ligands have also gained prominence, often outperforming their symmetrical counterparts. nih.gov The modular nature of the synthesis, starting from building blocks like (S)-2-ethylpyrrolidine, allows for the systematic variation of ligand structure to optimize performance for a specific catalytic transformation.

Performance in Asymmetric Reductions (e.g., Hydrogenation of Imines, Ketones)

Ligands derived from (S)-2-ethylpyrrolidine have shown promise in asymmetric reduction reactions, particularly the hydrogenation of prochiral imines and ketones to produce chiral amines and alcohols, respectively. These products are valuable intermediates in the pharmaceutical and fine chemical industries.

In the palladium-catalyzed asymmetric hydrogenation of imines, chiral diamine ligands are effective. For example, (S)-(−)-2-aminomethyl-1-ethylpyrrolidine, a derivative of (S)-2-ethylpyrrolidine, has been used as a ligand in the asymmetric hydrogenation of (E)-α-phenylcinnamic acid, achieving complete conversion and an enantiomeric excess (ee) of 76%. dicp.ac.cn

The success of these reactions often depends on the interplay between the metal center, the chiral ligand, and the substrate. The ligand's structure, including the steric bulk of the ethyl group, influences the binding of the substrate and the subsequent hydride transfer, thereby dictating the stereochemical outcome. Ruthenium complexes with cinchona alkaloid-derived NNP ligands have also been successfully used for the asymmetric hydrogenation of various aromatic and heteroaromatic ketones, yielding chiral alcohols with extremely high enantioselectivities (up to 99.9% ee). nih.gov

| Substrate | Catalyst/Ligand System | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (E)-α-phenylcinnamic acid | Pd / (S)-(−)-2-aminomethyl-1-ethylpyrrolidine | Chiral carboxylic acid | 100 | 76 | dicp.ac.cn |

| Aromatic Ketones | Ru / Cinchona alkaloid-derived NNP ligands | Chiral Alcohols | - | up to 99.9 | nih.gov |

Efficacy in Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com Chiral ligands derived from (S)-2-ethylpyrrolidine play a significant role in controlling the stereochemistry of this reaction. The ligand coordinates to the palladium center, influencing the geometry of the π-allyl intermediate and directing the nucleophilic attack to one of the two allylic termini.

Pyrrolidine-containing ligands have been employed in the palladium-catalyzed AAA of various nucleophiles, including soft carbon nucleophiles like malonates and more challenging unstabilized ketone enolates. lookchem.comresearchgate.net For instance, the synthesis of chiral 2,2-disubstituted pyrrolidines has been achieved through the AAA of acyclic ketones using a palladium catalyst with the (R)-BINAP ligand, affording products with up to 81% ee. lookchem.com

The versatility of the pyrrolidine scaffold allows for the fine-tuning of the ligand's properties to suit different substrates and nucleophiles in AAA reactions. Pyrroles themselves have been successfully used as nucleophiles in palladium-catalyzed AAA reactions with meso electrophiles, demonstrating the broad applicability of this methodology. nih.gov

| Substrate | Nucleophile | Catalyst/Ligand System | Product | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| tert-butyl 2-benzoylpyrrolidine-1-carboxylate | Allyl methyl carbonate | Pd(dba)2 / (R)-BINAP | Chiral 2,2-disubstituted pyrrolidine | up to 81 | lookchem.com |

| meso-cyclopentene dicarbonate | 2-nitro-1H-pyrrole | Pd2(dba)3•CHCl3 / (R,R)-L2 | Alkylated pyrrole | 98 | nih.gov |

Applications in Other Asymmetric Cross-Coupling Reactions

Beyond hydrogenation and AAA, ligands derived from (S)-2-ethylpyrrolidine have potential applications in a broader range of asymmetric cross-coupling reactions. These reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the construction of complex organic molecules. The design principles for ligands in these reactions are similar: the chiral ligand must effectively transfer its stereochemical information to the products of the catalytic cycle.

For example, a nickel-catalyzed asymmetric C(sp)–P cross-coupling reaction has been developed for the synthesis of P-stereogenic alkynylphosphines, which are valuable building blocks for other chiral phosphine (B1218219) ligands. nih.gov While this specific example does not directly use a ligand from (S)-2-ethylpyrrolidine, it highlights the importance of chiral ligands in controlling the stereochemistry of cross-coupling reactions. The development of novel pyrrolidine-based ligands for these transformations remains an active area of research.

Auxiliary Role in Asymmetric Transformations

In addition to its use as a precursor to chiral ligands, (S)-2-ethylpyrrolidine can also function as a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

The general strategy involves the formation of an amide or an imine from the substrate and (S)-2-ethylpyrrolidine. The chiral pyrrolidine ring then sterically directs the approach of a reagent to one face of the molecule. For example, the alkylation of an enolate derived from an amide of (S)-2-ethylpyrrolidine would be expected to proceed with a high degree of diastereoselectivity due to the directing effect of the chiral auxiliary.

This approach has been successfully applied to the asymmetric synthesis of 2-substituted pyrrolidines and piperidines through the nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. scilit.com The chiral auxiliary directs the addition of the nucleophile, and subsequent removal of the auxiliary provides the desired enantiomerically enriched cyclic amine. The choice of the auxiliary, in this case derived from (S)-2-ethylpyrrolidine, is crucial for achieving high levels of stereocontrol.

Mechanistic and Theoretical Investigations of S 2 Ethylpyrrolidine Hydrochloride Catalysis and Reactivity

Elucidation of Reaction Mechanisms and Catalytic Cycles

Understanding the reaction mechanism is paramount to optimizing catalytic processes and designing more efficient catalysts. For (S)-2-ethylpyrrolidine hydrochloride, the catalytic cycle is presumed to follow the general pathway established for other secondary amine organocatalysts, primarily involving enamine and iminium ion intermediates. rsc.orgresearchgate.net The hydrochloride salt likely serves to provide the acidic proton necessary for the activation of carbonyl compounds and stabilization of intermediates.

Spectroscopic Probes for Intermediate Detection (e.g., Enamines, Iminium Ions)

The direct observation of reactive intermediates such as enamines and iminium ions is a challenging yet crucial task for validating proposed catalytic cycles. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for this purpose.

While direct crystallographic observation of an enamine intermediate has been reported in specialized cases with catalytic antibodies, such evidence is rare for small molecule organocatalysts in solution. wikipedia.org For pyrrolidine-based catalysts, NMR spectroscopy is often employed to detect the formation of these transient species. For instance, in reactions involving pyrrolidine (B122466) derivatives, the appearance of characteristic signals in the ¹H and ¹³C NMR spectra can indicate the formation of enamine or iminium ion species. mdpi.comutah.edu The downfield shift of the α-carbon and the vinylic protons in the ¹H NMR spectrum is a typical indicator of enamine formation. Similarly, the significant downfield shift of the iminium carbon in the ¹³C NMR spectrum provides evidence for the presence of the iminium ion.

In the context of (S)-2-ethylpyrrolidine, specific NMR studies detailing the direct observation of its enamine or iminium intermediates with various substrates are not extensively documented in publicly available literature. However, based on studies of similar pyrrolidine systems, one would expect to observe distinct spectral changes upon mixing the catalyst with a carbonyl compound. For example, the reaction of a ketone with (S)-2-ethylpyrrolidine would be expected to generate an enamine, which could be identified by characteristic upfield shifts for the pyrrolidine ring protons and the appearance of vinylic proton signals.

Table 1: Expected NMR Chemical Shift Ranges for Key Intermediates in (S)-2-Ethylpyrrolidine Catalysis

| Intermediate | Key Nucleus | Expected Chemical Shift (ppm) | Notes |

| Enamine | Vinylic Protons | 4.0 - 5.5 | Dependent on substrate and enamine geometry (E/Z). |

| Vinylic Carbons | 90 - 110 | Shielded compared to the parent carbonyl carbon. | |

| Iminium Ion | Iminium Carbon | 160 - 180 | Significantly deshielded due to the positive charge. |

| Iminium Proton | 8.0 - 9.0 | Downfield shift compared to enamine vinylic protons. |

Note: These are generalized ranges based on known pyrrolidine-based organocatalysts and may vary for (S)-2-ethylpyrrolidine.

Kinetic Studies and Rate Law Determination

Kinetic studies are instrumental in elucidating reaction mechanisms by identifying the rate-determining step and the species involved in it. beilstein-journals.orgnih.gov For organocatalytic reactions, the rate law can provide insights into whether the formation of the enamine, the carbon-carbon bond-forming step, or the hydrolysis of the product iminium is rate-limiting. libretexts.org

In many proline-catalyzed reactions, it has been found that the carbon-carbon bond-forming step is often the rate-determining step. nih.gov However, in some cases, particularly with more complex catalysts or substrates, the formation or hydrolysis of the enamine can become rate-limiting. libretexts.org

A hypothetical rate law for an (S)-2-ethylpyrrolidine hydrochloride-catalyzed reaction, such as a Michael addition, might take the form:

Rate = k [(S)-2-ethylpyrrolidine hydrochloride]x [Michael Donor]y [Michael Acceptor]z

The exponents x, y, and z would be determined experimentally. If the reaction is first order in both the catalyst and the Michael acceptor, but zero order in the Michael donor, it would suggest that the reaction of the enamine with the acceptor is the rate-determining step and that enamine formation is rapid and reversible. nih.govnih.govwhiterose.ac.uk

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful lens through which to investigate the intricacies of catalytic reactions at a molecular level, offering insights that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Transition State Analysis

For a reaction catalyzed by (S)-2-ethylpyrrolidine, DFT calculations could be used to model the key steps of the catalytic cycle:

Formation of the enamine from the ketone and the catalyst.

The carbon-carbon bond-forming transition state where the enamine attacks the electrophile.

Hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.

The calculated activation energies for each step would reveal the rate-determining step of the reaction. For example, in proline-catalyzed intramolecular aldol (B89426) reactions, DFT calculations have shown that enamine formation can have a significant activation barrier. nih.gov

Table 2: Hypothetical DFT-Calculated Relative Energies for an (S)-2-Ethylpyrrolidine Catalyzed Aldol Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + Aldehyde + Catalyst) | 0.0 |

| Enamine Intermediate | +5.2 |

| C-C Bond Forming Transition State (Re-face attack) | +15.8 |

| C-C Bond Forming Transition State (Si-face attack) | +18.3 |

| Iminium Adduct | -8.5 |

| Product + Regenerated Catalyst | -15.1 |

Note: These values are illustrative and would need to be calculated for a specific reaction.

Conformational Analysis of Catalyst-Substrate Complexes

The conformation of the catalyst and its complex with the substrate is crucial in determining the stereochemical outcome of a reaction. nih.govresearchgate.net The ethyl group at the C2 position of the pyrrolidine ring in (S)-2-ethylpyrrolidine plays a significant steric role in directing the approach of the substrate and electrophile.

Computational methods can be used to perform a conformational search of the catalyst-substrate complex to identify the most stable conformers. nih.gov This analysis helps to understand how the catalyst orients the reactants in the transition state. For pyrrolidine-based catalysts, the puckering of the five-membered ring and the orientation of the substituent at the C2 position are key conformational features. nih.gov The bulky substituent is expected to block one face of the enamine, leading to a preferred direction of attack for the electrophile. whiterose.ac.uk

Prediction of Stereochemical Outcomes and Enantioselectivity

One of the most powerful applications of computational chemistry in catalysis is the prediction of enantioselectivity. nih.gov By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted using the following equation, derived from the Eyring equation:

ΔΔG‡ = -RT ln(kR/kS) ≈ -RT ln([R]/[S])

where ΔΔG‡ is the difference in the free energies of the transition states, R is the gas constant, T is the temperature, and kR and kS are the rate constants for the formation of the R and S enantiomers, respectively.

For (S)-2-ethylpyrrolidine, DFT calculations would model the attack of the enamine on the electrophile from the two possible faces (Re and Si). The energy difference between the two transition states would determine the predicted enantioselectivity. A larger energy difference would correspond to a higher predicted ee. Computational models have been successfully used to predict the stereochemical outcomes for a variety of organocatalyzed reactions. nih.gov

Non-Covalent Interactions in Chiral Recognition

The enantioselectivity of catalysts derived from (S)-2-ethylpyrrolidine hydrochloride, like other pyrrolidine-based organocatalysts, is fundamentally governed by a complex interplay of non-covalent interactions in the transition state. These subtle yet decisive forces are responsible for the differential stabilization of the pathways leading to the respective enantiomers, thereby enabling chiral recognition. The foundational mechanism often involves the formation of a nucleophilic enamine intermediate between the secondary amine of the pyrrolidine catalyst and a carbonyl-containing substrate. The stereochemical outcome of the subsequent reaction of this enamine with an electrophile is dictated by the specific non-covalent interactions that create a chiral environment around the reactive enamine moiety.

Theoretical and computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the nature of these interactions. nih.gov For the broader class of C2-substituted pyrrolidine catalysts, including the (S)-2-ethylpyrrolidine scaffold, several key non-covalent interactions are consistently identified as being crucial for stereodifferentiation. These include hydrogen bonding, steric repulsion, and dispersion forces such as CH/π and π-π stacking interactions. acs.orgnih.gov

Chiral pyrrolidines that feature a hydrogen-bonding donor group on the C-2 side chain typically operate by covalently binding one substrate while coordinating a second substrate through hydrogen bonds. nih.gov In the case of simpler alkyl-substituted pyrrolidines like (S)-2-ethylpyrrolidine, which lack a strong hydrogen-bond-donating substituent, the stereocontrol is primarily achieved through steric hindrance. The ethyl group at the C-2 position effectively shields one face of the enamine intermediate, directing the incoming electrophile to the less hindered face. nih.gov This steric blocking model is a fundamental principle in proline- and pyrrolidine-based organocatalysis.

Furthermore, the ubiquity of dispersion interactions, coupled with the fine line between favorable non-covalent attractions and unfavorable steric repulsions, presents a challenge in precisely attributing stereoselectivity to a single interaction. acs.org Often, it is the sum total and delicate balance of multiple weak interactions that dictate the stereochemical outcome. acs.org In some catalytic systems involving more complex pyrrolidine-based catalysts, non-covalent interactions are deliberately engineered to enhance chiral recognition. For example, the introduction of aromatic groups on the catalyst scaffold can promote stabilizing π-π stacking interactions with the substrate in the transition state. nih.gov

The study of non-covalent interactions in these catalytic systems is an active area of research. Advanced computational techniques, such as non-covalent interaction (NCI) plots, are employed to visualize and quantify these weak forces, providing deeper insights into the origins of enantioselectivity. nih.govnih.gov These investigations not only explain experimentally observed stereochemical outcomes but also guide the rational design of new and more efficient chiral organocatalysts. nih.govacs.org

| Type of Non-Covalent Interaction | Interacting Moieties | Effect on Chiral Recognition |

| Steric Hindrance | Catalyst's C-2 substituent (e.g., ethyl group) and the incoming electrophile. | Shields one face of the enamine intermediate, directing the attack of the electrophile to the opposite face. nih.gov |

| Hydrogen Bonding | Catalyst's functional groups (if present) and the substrate. | Orients the substrate in the transition state, leading to a preferred reaction pathway. nih.gov |

| CH/π Interactions | C-H bonds of the pyrrolidine ring or its substituents and an aromatic ring of the substrate. | Can preferentially stabilize the transition state leading to one enantiomer. acs.org |

| π-π Stacking | Aromatic groups on a modified catalyst and an aromatic substrate. | Stabilizes the catalyst-substrate complex in a specific orientation. nih.gov |

Advanced Analytical Methodologies for Stereochemical and Purity Assessment in Research Contexts

Chromatographic Techniques for Enantiomeric Separation

Chromatography is a cornerstone of chiral analysis, offering powerful methods to separate enantiomers. nih.gov This is typically achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector, which can be part of the stationary phase or a mobile phase additive. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. youtube.com The development of a successful chiral HPLC method often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution. mdpi.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including amines. mdpi.comresearchgate.net

Method development can be approached directly, by using a CSP, or indirectly. The indirect approach involves derivatizing the enantiomeric sample with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com While effective, the direct method using CSPs is often preferred due to its simplicity and avoidance of potential side reactions or racemization during derivatization. For basic compounds like 2-ethylpyrrolidine (B92002), mobile phase additives such as diethylamine (B46881) (DEA) are often incorporated to improve peak shape and resolution.

A study on the enantiomeric purity of a related compound, 2-(aminomethyl)-1-ethylpyrrolidine, utilized pre-column derivatization with 4-nitrobenzoic acid followed by separation on a Chiralcel OD-H column. researchgate.net This highlights an indirect approach where diastereomers are formed to facilitate separation on a chiral stationary phase.

Table 1: Illustrative Chiral HPLC Conditions for Amine Separation

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Chiral Amines | LUX Cellulose-3® / CHIRALCEL-ODH® | n-Hexane/Isopropanol mixtures | UV | mdpi.com |

| 2-(aminomethyl)-1-ethylpyrrolidine (derivatized) | Chiralcel OD-H | Not specified | Not specified | researchgate.net |

| 4C-Substituted Pyrrolidin-2-ones | Amylose tris[(S)-α-methylbenzylcarbamate] | Ethanol/n-hexane | UV | researchgate.net |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. chromatographyonline.com For amines like 2-ethylpyrrolidine, derivatization is often necessary to improve volatility and thermal stability, and to enhance chiral recognition on the stationary phase. nih.govnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate. nih.govnih.gov

Cyclodextrin-based chiral stationary phases are frequently used in chiral GC. wiley.comgcms.czresearchgate.net These phases, such as those modified with alkyl or acetyl groups, create chiral cavities where enantiomers can selectively interact, leading to different retention times. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical parameters that must be optimized for a given separation. wiley.com For example, a study on the separation of various 1-phenylalkylamines on a substituted cyclodextrin phase noted that enantioselectivity was highly dependent on temperature and the position of substituents on the aromatic ring. wiley.com Another approach utilized a diproline-based chiral selector chemically bonded to a polysiloxane backbone to resolve racemic aromatic and aliphatic amines after derivatization. nih.govnih.gov

Table 2: Example GC Conditions for Chiral Amine Analysis

| Analyte Type | Derivatizing Agent | Chiral Stationary Phase | Carrier Gas | Key Finding | Reference |

|---|---|---|---|---|---|

| Aromatic/Aliphatic Amines | Trifluoroacetic anhydride | Diproline-based CSP | Helium | Aromatic amines showed higher enantioselectivity. | nih.gov |

| Aromatic/Aliphatic Amines | Isopropyl isocyanate | Diproline-based CSP | Helium | Isopropyl isocyanate derivatives gave higher enantioselectivity than trifluoroacetyl derivatives. | nih.govnih.gov |

| 1-Phenylalkylamines | None (after derivatization) | Substituted β-cyclodextrin | Hydrogen | Separation was highly sensitive to temperature; lower temperatures improved resolution. | wiley.com |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in many research settings, offering advantages such as high speed, efficiency, and reduced use of organic solvents. nih.govselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent, often an alcohol like methanol (B129727).

For the separation of basic compounds like pyrrolidine (B122466) derivatives, polysaccharide-based CSPs are highly effective. nih.govafmps.be Method development in SFC involves screening a set of complementary chiral columns and modifiers. nih.govyoutube.com The addition of acidic or basic additives to the modifier can be crucial for achieving good peak shape and resolution for ionizable compounds. nih.govwiley.com For instance, a study demonstrated that incorporating a strong acid like ethanesulfonic acid (ESA) into the mobile phase modifier dramatically improved the separation of basic compounds on polysaccharide CSPs. nih.gov Research on pyrrolidone derivatives showed that chlorinated cellulose-based CSPs provided excellent resolutions with methanol as a co-solvent. nih.govresearchgate.net

Table 3: Representative SFC Parameters for Chiral Separations of Cyclic Compounds

| Analyte Type | Chiral Stationary Phase | Modifier | Key Finding | Reference |

|---|---|---|---|---|

| Pyrrolidone Derivatives | Lux Cellulose-2 | Methanol | Lux Cellulose-2 provided superior resolution compared to Lux i-Cellulose-5. | nih.govresearchgate.net |

| Basic Compounds/Amines | CHIRALPAK AD-H | Ethanol with 0.1% Ethanesulfonic Acid (ESA) | Addition of a strong acid additive significantly improved separation success. | nih.gov |

| Primary Amines | Crownpak® CR-I (+) | Methanol with 0.8% TFA | Crown ether-based columns showed a high success rate for challenging primary amines. | wiley.com |

Capillary Electrophoresis (CE) for Enantiomeric Purity Determination

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent consumption. nih.govmdpi.com For chiral separations, a chiral selector is added to the background electrolyte. nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient, diastereomeric inclusion complexes with a wide variety of molecules. nih.govmdpi.comscilit.com

The enantiomeric purity of pyrrolidine derivatives and similar amines can be effectively determined by CE. The choice of CD type (e.g., native β-CD, or derivatized CDs like hydroxypropyl-β-CD or sulfated-β-CD), its concentration, the pH of the background electrolyte, and the applied voltage are key parameters for optimization. nih.govmdpi.com For example, a study on the chiral separation of vildagliptin, which contains a pyrrolidine moiety, found that native α-cyclodextrin at an acidic pH provided excellent baseline separation of the enantiomers. mdpi.com Another study used various cationic pyrrolidinium-β-cyclodextrin derivatives as selectors to resolve acidic analytes, demonstrating the versatility of modifying either the selector or the analyte to achieve separation. nih.gov

Table 4: Exemplary CE Conditions for Chiral Analysis

| Analyte Type | Chiral Selector | Background Electrolyte (BGE) | Key Finding | Reference |

|---|---|---|---|---|

| Vildagliptin (contains pyrrolidine ring) | α-Cyclodextrin (50 mM) | 75 mM Acetate buffer, pH 4.5 | Baseline separation achieved in under 9 minutes. | mdpi.com |

| Dansyl amino acids | Cationic pyrrolidinium-β-CD | Phosphate buffer, pH 6.0-9.0 | The unsubstituted pyrrolidinium-β-CD showed the greatest resolving ability. | nih.gov |

| Basic, acidic, neutral drugs | Various β-CD derivatives | 100 mM Phosphoric acid/triethanolamine, pH 3 or 5 | A general strategy successfully separated 96% of 50 model drugs. | nih.gov |

Spectroscopic Methods for Stereochemical Assignment and Structural Elucidation

While chromatographic methods separate enantiomers, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for elucidating their three-dimensional structure and assigning the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents

Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical physical properties in an achiral environment. nih.gov However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, leading to distinct NMR signals for each enantiomer. This can be achieved by using either chiral solvating agents (CSAs), which form non-covalent diastereomeric complexes, or chiral derivatizing agents (CDAs), which form new covalent diastereomeric compounds. nih.govmdpi.com

For amines like (S)-2-ethylpyrrolidine, reaction with a CDA such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues creates diastereomeric amides. acs.orgdrpress.org These diastereomers will exhibit different chemical shifts (Δδ) in their ¹H or ¹⁹F NMR spectra. By analyzing the differences in these chemical shifts and applying established conformational models, the absolute stereochemistry of the original amine can be determined. acs.org The formation of diastereomeric complexes allows for the quantification of enantiomeric purity by integrating the distinct signals. libretexts.org Recent advances have also explored palladium pincer complexes as CSAs, where the binding of chiral amines induces distinct shifts in ¹⁹F NMR spectra, allowing for simultaneous identification of multiple chiral amines in a single experiment. nih.gov

Table 5: Common Chiral Derivatizing and Solvating Agents for NMR Analysis of Amines

| Agent Type | Agent Name | Principle of Operation | NMR Nucleus Observed | Reference |

|---|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | Arylmethoxyacetic Acids (e.g., Mosher's Acid) | Forms covalent diastereomeric amides. | ¹H | acs.org |

| Chiral Solvating Agent (CSA) | (R)-1,1'-bi-2-naphthol | Forms transient, non-covalent diastereomeric complexes. | ¹H | libretexts.org |

| Chiral Solvating Agent (CSA) | Palladium Pincer Complexes | Forms diastereomeric coordination complexes. | ¹⁹F | nih.gov |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. This differential absorption, known as the Cotton effect, provides information about the three-dimensional arrangement of atoms around a chiral center.

For a molecule like (S)-2-ethylpyrrolidine, determining the absolute configuration is a critical step in its synthesis and characterization. The process typically involves comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. americanlaboratory.com An ab initio or density functional theory (DFT) calculation is performed for a molecule with a known, assumed configuration (e.g., the 'S' configuration). americanlaboratory.com If the signs and relative magnitudes of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is confidently assigned. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the opposite configuration. americanlaboratory.com

Vibrational Circular Dichroism (VCD), an analogous technique that uses infrared light, is particularly useful for small, flexible molecules and has been successfully applied to determine the absolute configuration of novel disubstituted pyrrolidine acids. nih.gov In such studies, the experimental VCD results were found to be in agreement with assignments made by other definitive methods like X-ray crystallography. nih.gov This correlative approach provides a high degree of certainty in the stereochemical assignment.

Table 1: Representative CD Spectral Data for Enantiomeric Analysis This table illustrates the expected principle of CD analysis. The sign of the Cotton Effect is the primary determinant for distinguishing between enantiomers.

| Enantiomer | Expected Wavelength Range (nm) | Expected Sign of Cotton Effect (CE) | Interpretation |

| (S)-isomer | 200 - 240 | Negative (-) | The molecule preferentially absorbs left-circularly polarized light in this region. |

| (R)-isomer | 200 - 240 | Positive (+) | The molecule preferentially absorbs right-circularly polarized light in this region. |

Mass Spectrometry (MS) Applications for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is an indispensable tool in synthetic chemistry for monitoring reaction progress and confirming the identity of products. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it allows for the real-time, quantitative analysis of complex reaction mixtures.

A particularly powerful MS technique for this purpose is tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). nih.gov MRM provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition for a target molecule. nih.govnih.gov In the context of synthesizing (S)-2-ethylpyrrolidine hydrochloride, an HPLC-MS/MS method using MRM could be developed to track key components. For instance, a specific mass transition for the starting material would be monitored, with its signal expected to decrease as the reaction proceeds. Concurrently, a unique mass transition for the (S)-2-ethylpyrrolidine product would be monitored, with its signal increasing over time. This allows researchers to determine reaction kinetics, identify the optimal reaction endpoint, and detect the formation of any impurities or byproducts. The high specificity of MRM can distinguish the target compound even in crude biological or chemical extracts. nih.govchromatographyonline.com

Table 2: Hypothetical MRM Transitions for Monitoring the Synthesis of 2-Ethylpyrrolidine This table provides a conceptual example of m/z transitions that would be selected in an MRM-MS method to track a hypothetical synthesis reaction. Actual values depend on the specific reactants and ionization method used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role in Monitoring |

| Precursor Ketone | [Value] | [Value] | Signal decreases as reaction progresses. |

| (S)-2-Ethylpyrrolidine | 99.17 | 70.12 | Signal increases, indicating product formation. |

| Potential Byproduct | [Value] | [Value] | Signal indicates impurity formation. |

Development of Derivatization Strategies for Enhanced Analytical Detection and Separation

While modern chiral chromatography columns can often separate enantiomers directly, derivatization remains a crucial strategy for enhancing analytical detection and improving separation efficiency, especially for compounds lacking a strong chromophore for UV detection or for improving volatility for GC analysis. researchgate.net This approach, often termed indirect enantioseparation, involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be readily separated on standard, non-chiral chromatographic columns.

For a secondary amine like (S)-2-ethylpyrrolidine, numerous CDAs are available. A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which reacts with the amine to form stable diastereomeric derivatives. nih.govresearchgate.net Other agents, such as those based on 4-nitrobenzoic acid or various sulfonyl chlorides, can also be employed to create derivatives with strong UV absorbance or other desirable properties for detection. researchgate.net The choice of derivatizing agent depends on the functional group present in the analyte and the requirements of the analytical method (e.g., HPLC-UV, LC-MS, or GC-FID). The development of such a method allows for robust and accurate determination of enantiomeric purity. researchgate.net

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines

| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Group | Resulting Derivative | Suitable Analytical Technique |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary/Secondary Amines | Diastereomeric amides | HPLC-UV, LC-MS |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTP-Cl (Mosher's Acid Chloride) | Alcohols, Amines | Diastereomeric esters/amides | GC, HPLC, NMR |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary/Secondary Amines | Diastereomeric thioureas | HPLC-UV |

| (+)-Diacetyl-L-tartaric anhydride | DATAN | Alcohols, Amines | Diastereomeric esters/amides | HPLC, GC |

Functionalization and Derivatization Strategies for Advanced Chiral Architectures Based on S 2 Ethylpyrrolidine Hydrochloride

Synthesis of Novel Chiral Ligands and Organocatalysts from (S)-2-Ethylpyrrolidine Hydrochloride

The transformation of (S)-2-ethylpyrrolidine hydrochloride into advanced chiral ligands and organocatalysts begins with its deprotonation to the free secondary amine. This nucleophilic amine is the primary site for derivatization, enabling the attachment of a diverse range of functional groups that dictate the catalyst's ultimate activity and selectivity. Common synthetic strategies involve N-acylation, N-sulfonylation, and the introduction of other coordinating groups to create bidentate or multidentate ligands.

These derivatization reactions allow for the creation of a broad spectrum of catalytic molecules. For instance, reacting the pyrrolidine (B122466) with various acyl chlorides or sulfonyl chlorides can introduce amide or sulfonamide moieties, respectively. researchgate.net These groups can act as hydrogen-bond donors or as bulky substituents to influence the chiral environment of the catalytic pocket. nih.govmdpi.com

The synthesis of C₂-symmetric pyrrolidine derivatives, which are highly effective in many asymmetric reactions, often starts from precursors like (S)-proline. rsc.orglookchem.com While direct examples starting from (S)-2-ethylpyrrolidine are less common in the literature, the established synthetic routes for other 2-substituted pyrrolidines are readily applicable. nih.gov For example, N-alkylation with moieties bearing additional donor atoms (N, P, O) can generate bidentate ligands crucial for metal catalysis. The synthesis of chiral β-amino alcohols by reacting pyrrolidine derivatives with epoxides is another well-established route to effective ligands for reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. lookchem.com

The table below summarizes key derivatization strategies applicable to the (S)-2-ethylpyrrolidine scaffold for the synthesis of various chiral ligands and organocatalysts.

| Catalyst Type | Derivatization Strategy | Reagent Example | Resulting Moiety | Reference |

| Prolinamide Organocatalyst | N-Acylation | Amino acid chloride/ester | Amide | nih.govmdpi.com |

| Sulfonamide Ligand | N-Sulfonylation | Aryl sulfonyl chloride | Sulfonamide | researchgate.net |

| β-Amino Alcohol Ligand | Ring-opening of epoxide | Styrene oxide | N-substituted β-amino alcohol | lookchem.com |

| Diamine Ligand | Reductive amination | Aldehyde/Ketone + reducing agent | N-alkylated amine | mdpi.com |

| Bifunctional Thiourea (B124793) Catalyst | N-acylation followed by coupling | Isothiocyanate-functionalized amine | Thiourea | nih.govmdpi.com |

These synthetic modifications are foundational to tuning the catalyst's properties for specific asymmetric transformations, aiming for high yields and enantioselectivities. mdpi.comnih.gov

Incorporation into Polymeric or Heterogeneous Catalytic Systems for Recyclability

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be costly and lead to product contamination. Immobilizing chiral catalysts derived from (S)-2-ethylpyrrolidine onto solid supports is a key strategy to overcome this issue, rendering the catalyst heterogeneous and easily recyclable. nih.gov

Several methods exist for the heterogenization of pyrrolidine-based catalysts. rsc.org A common approach is the covalent attachment of the catalyst to a polymer backbone, such as polystyrene (e.g., Merrifield resin). rsc.org This can be achieved by designing the pyrrolidine derivative with a functional group, like a vinyl or chloroalkyl group, that can be polymerized or grafted onto the support. The use of click chemistry, particularly the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, has become a popular method for attaching catalytic units to polymer supports via a stable triazole linker. rsc.org

An alternative, non-covalent strategy is immobilization through electrostatic interactions. For example, a basic pyrrolidine catalyst can be adsorbed onto an acidic ion-exchange resin. rsc.org This method is advantageous due to its simplicity. One study demonstrated that a resin-supported pyrrolidine-based organocatalyst could be reused for 16 consecutive runs in an asymmetric Michael addition without a significant drop in enantioselectivity. rsc.org

The choice of the support and the nature of the linker can significantly impact the catalyst's performance. rsc.org While immobilization facilitates recovery, it can sometimes lead to reduced catalytic activity or selectivity compared to the homogeneous counterpart due to mass transfer limitations or altered catalyst conformation. rsc.org

| Immobilization Method | Support Material | Linkage Type | Advantages | Potential Issues | Reference |

| Covalent Grafting | Polystyrene (Merrifield Resin) | Covalent Bond (e.g., ether, amide) | High stability, low leaching | Can be synthetically demanding | rsc.org |

| Click Chemistry | Azide/Alkyne-functionalized Polymer | Triazole Ring | High efficiency, mild conditions | Requires specific functional groups | rsc.org |

| Electrostatic Adsorption | Acidic Ion-Exchange Resin | Ionic Bond | Simple preparation, easy recovery | Potential for leaching, pH sensitivity | rsc.org |

| Polymerization of Monomer | --- | Polymer Backbone | High catalyst loading | Catalyst synthesis can be complex | iupac.org |

These strategies enable the development of robust and reusable catalytic systems, making asymmetric synthesis more sustainable and economically viable.

Strategies for Enhancing Catalytic Performance, Stability, and Recoverability

Beyond immobilization for recyclability, several strategies focus on intrinsically enhancing the performance, stability, and recoverability of catalysts derived from (S)-2-ethylpyrrolidine. These strategies involve fine-tuning the molecular architecture of the catalyst and optimizing the reaction conditions.

Structural Modification: The steric and electronic properties of the catalyst can be precisely adjusted to improve its performance. Introducing bulky substituents on the pyrrolidine nitrogen or elsewhere on the scaffold can enhance enantioselectivity by creating a more defined chiral pocket that better differentiates between the two prochiral faces of the substrate. mdpi.comlookchem.com For example, in the addition of diethylzinc to aldehydes, ligands bearing bulky diphenylmethanol (B121723) or N-benzyl groups showed significantly different and often higher enantioselectivities compared to less hindered analogues. lookchem.com The electronic nature of substituents on aryl groups attached to the catalyst can also play a crucial role, with electron-withdrawing groups sometimes leading to better results. mdpi.com

Improving Stability: Catalyst stability is crucial for maintaining high activity over multiple cycles. For heterogeneous catalysts, a strong interaction between the catalytic moiety and the support is vital to prevent leaching and deactivation. rsc.org Covalent bonding is generally more robust than physical adsorption. rsc.org For homogeneous catalysts, structural modifications that prevent decomposition pathways can enhance stability. For instance, designing catalysts that are resistant to oxidation or hydrolysis under the reaction conditions is a key consideration. In some cases, catalyst deactivation at elevated temperatures is a major drawback, which can be mitigated by increasing the steric protection around the active site. mdpi.com

Enhancing Recoverability: While heterogenization is the primary method for ensuring recoverability, other techniques can be employed for homogeneous catalysts. For example, catalysts can be designed to be soluble in a specific solvent phase, allowing for their separation from the product phase through liquid-liquid extraction. Prolinamide thioamides have been shown to be easily recovered and reused through a simple acid/base workup due to their differing solubility in acidic and basic aqueous solutions. mdpi.com

The following table presents examples of how structural modifications can impact catalyst performance in specific reactions.

| Catalyst Base | Modification | Reaction | Yield (%) | ee (%) | Reference |

| (S)-Pyrrolidinyl-methanol | Add diphenylmethyl group | Et₂Zn addition to benzaldehyde | 97.7 | 81.8 (S) | lookchem.com |

| (S)-Pyrrolidinyl-methanol | Add methoxy (B1213986) group | Et₂Zn addition to benzaldehyde | 95 | 93.7 (S) | lookchem.com |

| Prolinamide | N-Trityl substituent | Michael addition | Good | Good | mdpi.com |

| 4-Hydroxyprolinamide | cis-4-OH vs trans-4-OH | Michael addition | - | cis was detrimental, trans was excellent | mdpi.com |

These strategies highlight the importance of rational catalyst design in achieving optimal outcomes in asymmetric synthesis.

Modification for Multi-functional Catalytic Properties

A powerful strategy in modern catalyst design is the incorporation of multiple functional groups onto a single molecular scaffold to create bifunctional or multifunctional catalysts. nih.govnih.gov In these systems, each functional group plays a distinct role, and they act cooperatively to promote a chemical transformation with high efficiency and selectivity. The (S)-2-ethylpyrrolidine framework is an excellent platform for developing such catalysts.

The secondary amine of the pyrrolidine typically acts as a nucleophile to activate substrates (e.g., aldehydes or ketones) by forming an enamine or iminium ion intermediate. rsc.org This amine can be combined with a second functional group that acts as a Brønsted acid, Brønsted base, or hydrogen-bond donor to activate the other reactant and organize the transition state. nih.govmdpi.com

Common examples of bifunctional organocatalysts based on the pyrrolidine scaffold include:

Thiourea-amine catalysts: A thiourea moiety is attached to the pyrrolidine ring. The thiourea group is an excellent hydrogen-bond donor, capable of activating electrophiles like nitroolefins, while the pyrrolidine amine activates a ketone or aldehyde. nih.govmdpi.com

Sulfonamide-amine catalysts: Similar to thioureas, the sulfonamide NH group can act as a hydrogen-bond donor, enhancing reactivity and stereocontrol. mdpi.com

Squaramide-amine catalysts: Squaramides are potent hydrogen-bond donors and have been successfully integrated into bifunctional catalysts for various asymmetric reactions. uva.es

Amine-acid/base catalysts: The pyrrolidine amine can be paired with a carboxylic acid or another basic site within the same molecule to perform acid-base catalysis in a controlled chiral environment.

These multifunctional systems often exhibit significantly enhanced catalytic activity and selectivity compared to catalysts containing only a single functional group, as they can achieve a higher level of organization in the transition state, mimicking the active sites of enzymes. nih.gov

| Bifunctional Catalyst Type | Pyrrolidine Function | Second Group Function | Example Reaction | Reference |

| Thiourea-Amine | Enamine formation | H-bond activation of electrophile | Conjugate addition of ketones to nitroalkenes | nih.govmdpi.com |

| Prolinamide-Sulfonamide | Enamine formation | H-bond donor to organize transition state | Nitro-Michael reaction | mdpi.com |

| Amino-Urea | Directing group | H-bond activation/directing | Enantioselective bromination | nih.gov |

| Prolinamide-2-pyrrolidinone | Chiral scaffold | H-bond interactions | Asymmetric aldol (B89426) reaction | mdpi.com |

The development of such multifunctional catalysts represents a sophisticated approach to asymmetric synthesis, enabling complex transformations with high levels of control.

Role As a Chiral Building Block in Complex Chemical Synthesis

Precursor in the Asymmetric Synthesis of Natural Products

The enantiomerically pure nature of (S)-2-ethylpyrrolidine and its derivatives is leveraged in the total synthesis of various natural products. A notable example is in the synthesis of pyrrolidine (B122466) alkaloids, such as (R)-Bgugaine and (R)-Irnidine. whiterose.ac.ukyork.ac.uk

The synthesis of these natural products can be summarized in the following key transformations starting from a common chiral pyrrolidine intermediate:

| Target Natural Product | Key Synthetic Steps from Common Intermediate | Overall Yield |

| (R)-Bgugaine | Liebeskind–Srogl coupling, Wolf-Kishner reduction | 33% |

| (R)-Irnidine | Liebeskind–Srogl coupling, Wolf-Kishner reduction | 18% |

This table illustrates the divergent synthesis of two natural products from a shared chiral pyrrolidine precursor, showcasing the efficiency of the synthetic strategy. whiterose.ac.uk

Another approach to synthesizing enantiomeric pairs of Bgugaine and Irniine has also been developed, further underscoring the importance of chiral 2-substituted pyrrolidines in natural product synthesis. crossref.org The α-tertiary amine moiety, a common feature in many natural alkaloids, presents a significant synthetic challenge. rsc.org The use of chiral building blocks like (S)-2-ethylpyrrolidine derivatives provides an effective solution for the asymmetric construction of this critical structural motif. rsc.org

Intermediate in the Synthesis of Chiral Molecular Scaffolds for Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to the discovery of novel therapeutic agents. nih.gov (S)-2-ethylpyrrolidine hydrochloride serves as an intermediate in the synthesis of a variety of chiral molecular scaffolds designed for drug discovery programs. These scaffolds often feature increased three-dimensionality, which is a desirable trait for improving interaction with biological targets. nih.gov

The development of spirocyclic and fused heterocyclic systems containing the pyrrolidine motif is an active area of research. thieme-connect.de These conformationally restricted scaffolds allow for precise orientation of functional groups to optimize binding with proteins. nih.gov Methodologies such as the "build-couple-pair" strategy are employed to generate diverse libraries of chiral spiro- and fused scaffolds from pyrrolidine-based starting materials. thieme-connect.de

Recent advancements have focused on creating novel 2,2-disubstituted and spirocyclic pyrrolidines. nih.gov One innovative method involves an asymmetric 'clip-cycle' synthesis that utilizes a chiral phosphoric acid catalyst to induce enantioselectivity in an intramolecular aza-Michael cyclization. nih.gov This process yields highly enantioenriched pyrrolidines that can be further elaborated. The thioester functional group in the intermediate provides a versatile handle for late-stage diversification. nih.gov

The synthesis of hindered chiral guanidine (B92328) bases represents another application of (S)-2-ethylpyrrolidine derivatives. researchgate.net These guanidines are designed as sophisticated chiral catalysts for asymmetric synthesis, highlighting the role of the pyrrolidine scaffold in developing new catalytic systems. researchgate.net

The exploration of simple drug scaffolds has also revealed the potential of novel chiral bicyclic azepanes, which can be synthesized from precursors containing the pyrrolidine ring. nih.govnih.gov These investigations underscore the untapped potential of simple, yet unexplored, chiral scaffolds in drug discovery. nih.govnih.gov

| Type of Chiral Scaffold | Synthetic Strategy | Key Features |

| Spirocyclic Pyrrolidines | Asymmetric 'clip-cycle' synthesis | High enantioselectivity, conformational rigidity, versatile thioester handle for diversification. nih.gov |

| Fused Pyrrolidine Heterocycles | Build-Couple-Pair (B/C/P) Approach | Stereochemical diversity, access to novel chemical space. thieme-connect.de |

| Hindered Chiral Guanidines | Reaction with Cyanogen Bromide | Designed as chiral catalysts for asymmetric synthesis. researchgate.net |

| Chiral Bicyclic Azepanes | Multi-step synthesis from pyrrolidine-containing precursors | Exploration of novel and simple drug scaffolds. nih.govnih.gov |

This interactive table summarizes various chiral molecular scaffolds derived from pyrrolidine intermediates and the synthetic strategies employed in their creation.

Application in the Catalytic Asymmetric Synthesis of Deuterium-Labeled Compounds

The strategic incorporation of deuterium (B1214612) into pharmaceutical compounds has emerged as a valuable tool for optimizing their pharmacokinetic profiles. nih.govrsc.org The development of efficient methods for the site-specific and stereoselective introduction of deuterium is therefore of significant interest. nih.govrsc.org

A catalytic asymmetric strategy has been developed for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives. nih.govrsc.org This method combines H/D exchange with an azomethine ylide-involved 1,3-dipolar cycloaddition. nih.govrsc.org A key aspect of this process is the use of a chiral copper(I) catalyst to control the stereochemistry of the newly formed deuterium-containing stereocenter. nih.gov

The process begins with the in-situ generation of a deuterated aldimine ester from its corresponding glycine-derived precursor using D₂O as the deuterium source. nih.gov Subsequent 1,3-dipolar cycloaddition with an activated alkene, catalyzed by a chiral copper(I) complex, proceeds with high diastereoselectivity and enantioselectivity. nih.govrsc.org The kinetic isotope effect, favoring the cleavage of the α-C-H bond over the α-C-D bond, is crucial for the high levels of deuterium incorporation into the final product. nih.gov

This methodology has been successfully applied to the catalytic asymmetric synthesis of a deuterium-labeled MDM2 antagonist, demonstrating its practical utility in the preparation of complex deuterated molecules. nih.govrsc.org While this specific example does not utilize (S)-2-ethylpyrrolidine hydrochloride as the catalyst, it establishes a robust protocol for the asymmetric deuteration of the pyrrolidine ring system, a core structure accessible from (S)-2-ethylpyrrolidine derivatives. The principles of this catalytic asymmetric deuteration are broadly applicable to various pyrrolidine-based scaffolds.

| Deuteration Strategy | Key Features |

| Catalytic Asymmetric H/D Exchange and 1,3-Dipolar Cycloaddition | High enantioselectivity, high diastereoselectivity, excellent deuterium incorporation, use of an inexpensive deuterium source (D₂O). nih.govrsc.org |

This table outlines the key features of a catalytic asymmetric method for producing deuterium-labeled pyrrolidine derivatives.

Emerging Research Directions and Future Prospects for S 2 Ethylpyrrolidine Hydrochloride

Exploration of New Catalytic Reactions and Expanded Substrate Scopes

Research into pyrrolidine-based organocatalysts is continuously pushing the boundaries of their application. While seminal work established their efficacy in reactions like aldol (B89426) and Michael additions, current efforts are directed towards more complex and previously challenging transformations. nih.govresearchgate.net For catalysts derived from the (S)-2-ethylpyrrolidine scaffold, a key area of future research involves expanding their use to a broader range of substrates and novel reaction types.

The steric and electronic properties conferred by the ethyl group at the C-2 position can be systematically tuned to optimize performance for specific reactions. nih.gov Researchers are exploring how modifications of the pyrrolidine (B122466) ring, combined with the foundational ethyl substituent, can lead to catalysts for new asymmetric reactions. This includes investigating their potential in enantioselective C-H functionalization, photoredox catalysis, and radical-mediated reactions, areas where organocatalysis is beginning to make significant inroads. researchgate.net

A significant focus is on expanding the substrate scope for well-established reactions. For instance, in asymmetric Michael additions, pyrrolidine-based catalysts have shown high efficacy. nih.govrsc.org Future work will likely target less reactive Michael acceptors and more sterically hindered aldehydes or ketones, where current catalysts often struggle. The performance of (S)-2-ethylpyrrolidine derivatives could be systematically evaluated against a library of substrates to map out their utility and identify niches where they outperform existing catalysts like diarylprolinol silyl ethers. nih.gov

Table 1: Representative Performance of Pyrrolidine-Based Catalysts in Asymmetric Michael Additions This table illustrates typical results achieved with advanced pyrrolidine catalysts in the Michael addition of aldehydes to nitroalkenes, a benchmark reaction for which (S)-2-ethylpyrrolidine derivatives represent a next-generation platform.

| Catalyst Type | Aldehyde | Nitroalkene | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee) |

| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | >95:5 | 99 |

| Bifunctional Thiourea-Pyrrolidine | Cyclohexanone | Nitrostyrene | 90:10 | 97 |

| Prolinamide Derivative | Butanal | 1-Nitropropene | 85:15 | 92 |

Data are representative examples compiled from organocatalysis literature to show the high stereoselectivities achievable, indicating the benchmark for new catalysts. researchgate.netrsc.org

Integration with Flow Chemistry and Continuous Processing Methodologies

The transition from batch to continuous flow processing is a major trend in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.govnih.gov A significant future direction for (S)-2-ethylpyrrolidine hydrochloride is its adaptation for use in continuous flow systems. This typically involves the immobilization of the catalyst on a solid support, such as a polymer resin or silica gel, allowing it to be packed into a column or reactor. rsc.orgurv.cat

Immobilized pyrrolidine-based catalysts enable straightforward product separation and catalyst recycling, which are key principles of green chemistry. researchgate.neturv.cat Research will focus on developing robust methods for anchoring (S)-2-ethylpyrrolidine derivatives to solid supports without compromising their catalytic activity or stereoselectivity. The linker used for immobilization and the nature of the support material are critical parameters that require optimization. rsc.org

Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities compared to batch processes. beilstein-journals.orgacs.org The use of microreactors can accelerate catalyst screening and reaction optimization. nih.gov Future studies will likely demonstrate the application of immobilized (S)-2-ethylpyrrolidine catalysts in the continuous synthesis of valuable chiral building blocks and active pharmaceutical ingredients (APIs), showcasing the potential for long-term operational stability and high throughput. nih.gov

Development of Sustainable and Environmentally Benign Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. acs.org For a widely used catalytic scaffold like chiral pyrrolidines, developing sustainable and environmentally friendly manufacturing processes is a high priority. Future research on (S)-2-ethylpyrrolidine hydrochloride will focus on creating synthesis pathways that minimize waste, avoid hazardous reagents, and reduce the number of synthetic steps.

One promising avenue is the use of biocatalysis. acs.orgnih.gov Engineered enzymes could potentially be used to construct the chiral pyrrolidine ring with high enantioselectivity in a single step from simple, renewable starting materials, operating in aqueous media under mild conditions. acs.org This approach would represent a significant improvement over traditional multi-step syntheses that often rely on protecting groups and pyrophoric reagents. researchgate.net

Design of Multifunctional Catalytic Systems and Cascade Reactions

A major advancement in organocatalysis has been the development of bifunctional and multifunctional catalysts. nih.govresearchgate.net These systems incorporate multiple catalytic motifs into a single molecule, allowing for the simultaneous activation of different reacting partners or the catalysis of multiple sequential transformations in a "cascade" or "domino" reaction. buchler-gmbh.com

The (S)-2-ethylpyrrolidine scaffold is an ideal platform for designing such advanced catalytic systems. The pyrrolidine nitrogen provides the core aminocatalytic function (via enamine/iminium formation), while other sites on the molecule can be functionalized with additional catalytic groups. For example, incorporating a hydrogen-bond donor group, such as a thiourea (B124793), squaramide, or alcohol, can activate the electrophile and help organize the transition state, leading to enhanced reactivity and stereoselectivity. researchgate.netnih.gov

Q & A

Basic: What are the recommended synthetic routes for (S)-2-ethylpyrrolidine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

The synthesis typically involves asymmetric catalysis or chiral resolution. For enantiomeric purity, chiral auxiliaries or enzymatic methods (e.g., lipase-mediated resolution) are employed. Analytical techniques like chiral HPLC or polarimetry should validate enantiomeric excess (ee). For example, (S)-pyrrolidine derivatives often use (S)-proline-based catalysts to induce stereoselectivity . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity.

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing (S)-2-ethylpyrrolidine hydrochloride?

Methodological Answer:

- NMR : H and C NMR identify structural features, with characteristic shifts for the ethyl group (~δ 1.2–1.5 ppm) and pyrrolidine ring protons (~δ 2.5–3.5 ppm).

- FT-IR : Confirms the presence of N–H stretches (~3200–3400 cm) and C–Cl bonds (~600–800 cm) in the hydrochloride salt .

- HPLC-MS : Reversed-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid quantify purity and detect impurities. Use MS in positive ion mode for molecular ion peaks .

Advanced: How can researchers resolve contradictory data in enantiomeric excess measurements between HPLC and polarimetry?

Methodological Answer:

Contradictions may arise from solvent polarity effects on optical rotation or column interactions in HPLC. Mitigation strategies:

- Cross-validate with circular dichroism (CD) spectroscopy.

- Use standardized solvents (e.g., methanol for polarimetry) and HPLC columns (chiralcel OD-H or AD-H) pre-calibrated with reference standards .

- Apply statistical tools (e.g., Bland-Altman analysis) to assess measurement agreement .

Advanced: What computational methods are suitable for predicting the stability of (S)-2-ethylpyrrolidine hydrochloride under varying pH conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model protonation states of the pyrrolidine ring at physiological pH (4–8). Tools like GROMACS or AMBER can predict conformational stability.

- DFT Calculations : Assess thermodynamic stability of the hydrochloride salt vs. free base. Focus on bond dissociation energies (BDEs) for the N–H–Cl interaction .

- pH Stability Experiments : Validate predictions via accelerated stability testing (40°C/75% RH) with HPLC monitoring .

Basic: How should (S)-2-ethylpyrrolidine hydrochloride be stored to prevent degradation in long-term studies?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT at 0.01% w/v). Monitor for hygroscopicity via Karl Fischer titration .

Advanced: What strategies optimize the scalability of (S)-2-ethylpyrrolidine hydrochloride synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Continuous asymmetric hydrogenation reduces batch variability. Use Pd/C or Ru-BINAP catalysts in microreactors .

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology. Prioritize factors affecting ee (e.g., solvent polarity, reaction time) .

- In-line Analytics : Implement PAT (Process Analytical Technology) like Raman spectroscopy for real-time ee monitoring .

Basic: What are the key impurities to monitor in (S)-2-ethylpyrrolidine hydrochloride, and how are they quantified?

Methodological Answer:

Common impurities include:

- Des-ethyl analog : Formed via dealkylation; detect via GC-MS or HPLC-UV (λ = 254 nm).

- Enantiomeric impurity (R-isomer) : Quantify using chiral HPLC with a limit of ≤0.5% per ICH Q3A guidelines .

- Residual solvents : Analyze via headspace GC (e.g., ethanol, ethyl acetate) per USP <467> .

Advanced: How can (S)-2-ethylpyrrolidine hydrochloride’s bioactivity be rationalized using structure-activity relationship (SAR) models?

Methodological Answer:

- 3D-QSAR : Align pyrrolidine derivatives in a pharmacophore model using CoMFA or CoMSIA. Correlate ethyl group position with receptor binding (e.g., dopamine D2/D3 selectivity) .

- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., ion channels or GPCRs). Validate with in vitro assays (e.g., cAMP accumulation) .

Basic: What regulatory guidelines apply to the use of (S)-2-ethylpyrrolidine hydrochloride in preclinical studies?

Methodological Answer:

Follow ICH M7 for mutagenic impurity control, USP <1225> for analytical validation, and OECD 423 for acute toxicity profiling. Document chiral purity per FDA’s "Guidance for Industry: Stereochemical Issues in Chiral Drug Development" .

Advanced: How do researchers address discrepancies in reported physicochemical properties (e.g., logP, pKa) of (S)-2-ethylpyrrolidine hydrochloride?

Methodological Answer:

- Experimental Reassessment : Use potentiometric titration for pKa and shake-flask method for logP.